molecular formula C11H17NO2 B15321444 3-(2-Methoxy-4-methylphenoxy)propan-1-amine

3-(2-Methoxy-4-methylphenoxy)propan-1-amine

Cat. No.: B15321444
M. Wt: 195.26 g/mol
InChI Key: YXQWRZRRILCWJV-UHFFFAOYSA-N
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Description

3-(2-Methoxy-4-methylphenoxy)propan-1-amine is an organic compound with the molecular formula C11H17NO2. It is a derivative of phenoxypropanamine, characterized by the presence of a methoxy group and a methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-4-methylphenoxy)propan-1-amine typically involves the reaction of 2-methoxy-4-methylphenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation or recrystallization are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-4-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methoxy-4-methylphenoxy)propan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-4-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. Additionally, the compound may interact with cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxy-4-methylphenoxy)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups on the phenyl ring can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-(2-methoxy-4-methylphenoxy)propan-1-amine

InChI

InChI=1S/C11H17NO2/c1-9-4-5-10(11(8-9)13-2)14-7-3-6-12/h4-5,8H,3,6-7,12H2,1-2H3

InChI Key

YXQWRZRRILCWJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCCCN)OC

Origin of Product

United States

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